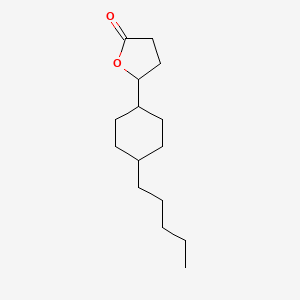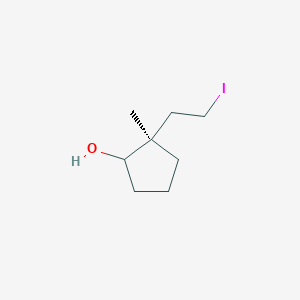
4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is notable for its unique structure, which includes multiple ether linkages and a ketone functional group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable starting material, followed by oxidation to introduce the ketone functional group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include purification steps such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines.
Aplicaciones Científicas De Investigación
4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one is utilized in several fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ether linkages may also facilitate interactions with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): Similar in having multiple ether linkages but lacks the ketone group.
Polypropylene glycol (PPG): Similar structure but with propylene oxide units instead of ethylene oxide.
Crown ethers: Contain multiple ether linkages and are known for their ability to complex with metal ions.
Uniqueness
4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one is unique due to its combination of ether linkages and a ketone functional group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
833446-65-4 |
|---|---|
Fórmula molecular |
C27H54O9 |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-2-one |
InChI |
InChI=1S/C27H54O9/c1-3-4-5-6-7-8-9-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-36-26-27(2)28/h3-26H2,1-2H3 |
Clave InChI |
KLZFNMUICDMPJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)

![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
